molecular formula C27H33N3O5S B12376691 5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide CAS No. 1177749-58-4

5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide

Cat. No.: B12376691
CAS No.: 1177749-58-4
M. Wt: 511.6 g/mol
InChI Key: OIYCVCCJVZCTIX-UHFFFAOYSA-N
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Description

MMP-9-IN-10 is a compound known for its inhibitory effects on matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMP-9-IN-10 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes the following steps:

    Preparation of Intermediates: This involves the synthesis of key intermediates through reactions such as alkylation, acylation, or condensation.

    Formation of MMP-9-IN-10: The intermediates are then subjected to further reactions, such as cyclization or coupling, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of MMP-9-IN-10 involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

MMP-9-IN-10 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

MMP-9-IN-10 has a wide range of scientific research applications, including:

Mechanism of Action

MMP-9-IN-10 exerts its effects by binding to the active site of MMP-9, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of the extracellular matrix, which is crucial in processes such as tumor invasion and metastasis. The molecular targets and pathways involved include the catalytic domain of MMP-9 and its interaction with various substrates and inhibitors .

Comparison with Similar Compounds

MMP-9-IN-10 is unique compared to other MMP-9 inhibitors due to its specific binding affinity and selectivity. Similar compounds include:

Properties

CAS No.

1177749-58-4

Molecular Formula

C27H33N3O5S

Molecular Weight

511.6 g/mol

IUPAC Name

2-[benzyl-(4-methoxyphenoxy)sulfinylamino]-5-(diethylaminomethyl)-N-hydroxy-3-methylbenzamide

InChI

InChI=1S/C27H33N3O5S/c1-5-29(6-2)18-22-16-20(3)26(25(17-22)27(31)28-32)30(19-21-10-8-7-9-11-21)36(33)35-24-14-12-23(34-4)13-15-24/h7-17,32H,5-6,18-19H2,1-4H3,(H,28,31)

InChI Key

OIYCVCCJVZCTIX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC(=C(C(=C1)C)N(CC2=CC=CC=C2)S(=O)OC3=CC=C(C=C3)OC)C(=O)NO

Origin of Product

United States

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